molecular formula C9H14N2O3S B066805 2-((Tosyloxy)amino)ethanamine CAS No. 175205-36-4

2-((Tosyloxy)amino)ethanamine

Cat. No.: B066805
CAS No.: 175205-36-4
M. Wt: 230.29 g/mol
InChI Key: RWUMUZOGZPNCIL-UHFFFAOYSA-N
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Description

2-((Tosyloxy)amino)ethanamine is an organic compound with the molecular formula C9H14N2O3S It is a derivative of benzenesulfonate, featuring an aminoethylamino group attached to the 4-methyl position of the benzenesulfonate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Tosyloxy)amino)ethanamine typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-aminoethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Anhydrous dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures (25-40°C).
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((Tosyloxy)amino)ethanamine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted benzenesulfonates depending on the nucleophile used.

Scientific Research Applications

2-((Tosyloxy)amino)ethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-((Tosyloxy)amino)ethanamine involves its interaction with specific molecular targets. The aminoethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The sulfonate group can also participate in ionic interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminoethyl 4-methylbenzenesulfonate
  • 2-(2-Thienyl)ethyl 4-methylbenzenesulfonate
  • 2-Methoxyethyl 4-methylbenzenesulfonate

Uniqueness

2-((Tosyloxy)amino)ethanamine is unique due to the presence of both aminoethylamino and sulfonate groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, distinguishing it from other similar compounds that may lack one of these functional groups.

Properties

IUPAC Name

(2-aminoethylamino) 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3S/c1-8-2-4-9(5-3-8)15(12,13)14-11-7-6-10/h2-5,11H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWUMUZOGZPNCIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)ONCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383826
Record name N~1~-[(4-Methylbenzene-1-sulfonyl)oxy]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175205-36-4
Record name (2-Aminoethyl)azanyl 4-methylbenzenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175205-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~1~-[(4-Methylbenzene-1-sulfonyl)oxy]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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